molecular formula C10H13NO3 B13250251 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one

Cat. No.: B13250251
M. Wt: 195.21 g/mol
InChI Key: UGUXXWZENKHDKS-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one is a pyran-2-one derivative characterized by a methyl group at position 6 and an azetidinylmethoxy substituent at position 3. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers unique steric and electronic properties compared to other substituents commonly observed in pyran-2-one derivatives.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(azetidin-3-ylmethoxy)-6-methylpyran-2-one

InChI

InChI=1S/C10H13NO3/c1-7-2-9(3-10(12)14-7)13-6-8-4-11-5-8/h2-3,8,11H,4-6H2,1H3

InChI Key

UGUXXWZENKHDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OCC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one typically involves the aza-Michael addition reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

While specific industrial production methods for 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring.

    Substitution: The compound can participate in substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one and its analogs:

Compound Name Substituent at Position 4 Substituent at Position 3/6 Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one Azetidin-3-ylmethoxy Methyl (position 6) Not Reported Not Reported Not Reported
4-Hydroxy-6-methyl-2H-pyran-2-one [] Hydroxy Methyl (position 6) ~168.15 171 (for 7b) 48–65%
3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) [] - Benzoyl (position 3) ~296.30 113 65%
4-Methoxy-6-methyl-2H-pyran-2-one [] Methoxy Methyl (position 6) ~154.14 Not Reported Not Reported
4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one [] Methoxy Styryl (position 6) ~256.27 Not Reported Not Reported
4-Hydroxy-3-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one [] Hydroxy Acryloyl (position 3) ~332.31 Not Reported Not Reported
Key Observations:

Azetidinylmethoxy vs.

Steric and Electronic Effects : The azetidine group is bulkier than methoxy but less rigid than aromatic substituents (e.g., benzoyl in 8a or styryl in ). This may influence binding interactions in biological systems .

Physicochemical Properties

  • Melting Points : Analogs with hydroxy or benzoyl groups exhibit higher melting points (e.g., 171°C for 7b ) compared to methoxy derivatives, likely due to stronger intermolecular hydrogen bonding. The azetidine substituent may lower the melting point due to ring strain and reduced crystallinity.

Biological Activity

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one, also known by its CAS number 1706453-80-6, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one is C10H13NO3, with a molecular weight of 195.21 g/mol. Its structure includes a pyranone core substituted with an azetidine ring and a methoxy group, which may influence its biological interactions.

PropertyValue
CAS Number1706453-80-6
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol

Mechanisms of Biological Activity

Research indicates that compounds structurally related to 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one may interact with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems.

Selectivity and Binding Affinity

Studies have shown that related compounds exhibit high selectivity for the α4β2-nAChR over other receptor subtypes, which is crucial for minimizing side effects associated with broader receptor activity. For example, a compound similar in structure demonstrated a binding affinity (K_i) of 0.67 nM at α4β2-nAChRs, indicating strong interaction potential .

Case Studies and Research Findings

  • Antidepressant Profiles : A study on sazetidine-A analogs revealed that compounds targeting α4β2-nAChRs exhibited significant antidepressant-like effects in rodent models. The behavioral assays indicated that these compounds could reduce depressive symptoms effectively .
  • ADMET Properties : Preliminary studies on the pharmacokinetics of related compounds showed favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. For instance, low plasma protein binding and minimal metabolism by CYP450 enzymes were observed, suggesting a good likelihood of reaching therapeutic concentrations in vivo .
  • Neuroprotective Effects : Additional research has indicated that compounds interacting with nAChRs can provide neuroprotective benefits, potentially mitigating neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .

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